molecular formula C10H16N2O2S B1290369 N-(2-Amino-2-methylpropyl)benzenesulfonamide CAS No. 87484-87-5

N-(2-Amino-2-methylpropyl)benzenesulfonamide

Cat. No. B1290369
CAS RN: 87484-87-5
M. Wt: 228.31 g/mol
InChI Key: MZRJFROIQYSTTC-UHFFFAOYSA-N
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Description

N-(2-Amino-2-methylpropyl)benzenesulfonamide is a chemical compound with the molecular formula C10H16N2O2S . It is produced by Fluorochem Ltd .


Molecular Structure Analysis

The molecular structure of N-(2-Amino-2-methylpropyl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group and a 2-amino-2-methylpropyl group .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-(2-Amino-2-methylpropyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . This enzyme is overexpressed in many solid tumors and plays a significant role in tumor cell metabolism .

Mode of Action

N-(2-Amino-2-methylpropyl)benzenesulfonamide interacts with CA IX, inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, a process that occurs due to changes in gene expression and results in uncontrolled cell proliferation and tumor hypoxia .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption can lead to a decrease in tumor cell proliferation and potentially reduce tumor growth .

Result of Action

The inhibition of CA IX by N-(2-Amino-2-methylpropyl)benzenesulfonamide can lead to significant molecular and cellular effects. For instance, certain derivatives of the compound have shown a significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, one derivative was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .

Action Environment

The action, efficacy, and stability of N-(2-Amino-2-methylpropyl)benzenesulfonamide can be influenced by various environmental factors. For example, the pH level within the tumor microenvironment can impact the compound’s effectiveness, as tumor cells often modify their pH during the metabolic shift to anaerobic glycolysis . .

properties

IUPAC Name

N-(2-amino-2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,11)8-12-15(13,14)9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRJFROIQYSTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630016
Record name N-(2-Amino-2-methylpropyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-2-methylpropyl)benzenesulfonamide

CAS RN

87484-87-5
Record name N-(2-Amino-2-methylpropyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 14.97 g (0.196 mol) of 1,2-diamino-2-methyl-propane in 300 ml of chloroform and 80 ml pyridine at 0° C. was added 10 g (0.057 mol) of benzenesulfonyl chloride at 0° C. The reaction mixture was stirred at 0° C. for 30 minutes and allowed to reach room temperature. The mixture was evaporated to dryness in vacuo and the residue was partitioned between water and chloroform. Evaporation of the chloroform gave 10.3 g (79%) of semisolid. The product was identified by NMR and IR spectroscopy and elemental analysis.
Quantity
14.97 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
79%

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